molecular formula C11H11FN2O B13221233 6-Fluoro-2-(propan-2-yl)-1,2-dihydrophthalazin-1-one

6-Fluoro-2-(propan-2-yl)-1,2-dihydrophthalazin-1-one

Cat. No.: B13221233
M. Wt: 206.22 g/mol
InChI Key: GUXPWXRZLBCMIK-UHFFFAOYSA-N
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Description

Research Application and Value 6-Fluoro-2-(propan-2-yl)-1,2-dihydrophthalazin-1-one ( 2059993-17-6) is a fluorinated phthalazinone derivative that serves as a versatile and valuable intermediate in medicinal chemistry and pharmaceutical research . The incorporation of a fluorine atom is a strategic modification known to enhance key properties of drug candidates, such as metabolic stability and membrane permeability . The phthalazinone core is a recognized pharmacophore in the design of biologically active molecules, particularly for its role in inhibitors of enzymes like Poly (ADP-ribose) polymerase (PARP) . This specific compound, with its well-defined structure and functional group compatibility, acts as a crucial synthetic building block for the development of potential therapeutic agents, including kinase inhibitors and other targeted therapies . Technical Information CAS Number: 2059993-17-6 Molecular Formula: C11H11FN2O Molecular Weight: 206.22 g/mol MDL Number: MFCD30500422 Important Notice This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate care and adhere to all relevant laboratory safety protocols.

Properties

Molecular Formula

C11H11FN2O

Molecular Weight

206.22 g/mol

IUPAC Name

6-fluoro-2-propan-2-ylphthalazin-1-one

InChI

InChI=1S/C11H11FN2O/c1-7(2)14-11(15)10-4-3-9(12)5-8(10)6-13-14/h3-7H,1-2H3

InChI Key

GUXPWXRZLBCMIK-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=O)C2=C(C=C(C=C2)F)C=N1

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

Typical Synthetic Sequence

  • Formation of 6-fluorophthalazinone intermediate:

    • Reaction of 6-fluorophthalic anhydride (or acid) with hydrazine hydrate under reflux in acetic acid or aqueous media, often catalyzed by sodium acetate, to yield 6-fluorophthalazin-1-one.
  • Introduction of the isopropyl substituent at the 2-position:

    • Alkylation of the phthalazinone nitrogen or carbon adjacent to the nitrogen using isopropyl halides or isopropyl organometallic reagents under basic conditions (e.g., sodium hydride or potassium tert-butoxide) in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
  • Purification and crystallization:

    • The crude product is purified by recrystallization from ethanol or ethyl acetate to afford the pure 6-fluoro-2-(propan-2-yl)-1,2-dihydrophthalazin-1-one.

Reaction Conditions and Optimization

  • Solvents: Ethanol, acetic acid, THF, and DMF are commonly used depending on the step.
  • Temperature: Reflux conditions (80–110 °C) are typical for cyclization; alkylation often occurs at room temperature to mild heating (25–60 °C).
  • Catalysts and Reagents: Sodium acetate for cyclization; bases such as triethylamine or sodium hydride for alkylation.
  • Time: Cyclization typically requires 1–4 hours; alkylation reactions can range from 1 hour to overnight.

Representative Data Table of Synthetic Steps

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Cyclocondensation 6-Fluorophthalic anhydride + hydrazine hydrate, acetic acid, reflux 3 h 70–80 Formation of 6-fluorophthalazinone
2 Alkylation Isopropyl bromide + base (NaH or Et3N), THF, 25–60 °C, 4 h 65–75 Introduction of 2-(propan-2-yl) group
3 Purification Recrystallization from ethanol or ethyl acetate Product isolation and purity

Alternative and Advanced Methods

  • Microwave-assisted synthesis has been reported to accelerate cyclization and alkylation steps, reducing reaction times significantly while maintaining yields.
  • Use of metal catalysts such as nickel complexes under basic conditions has been explored but often results in lower yields or requires further activation steps.
  • One-pot multi-component reactions involving substituted benzoyl acids, hydrazine, and alkylating agents under ultrasound irradiation have been utilized for related phthalazinone derivatives, enhancing efficiency and yield.

Analytical Characterization

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2-(propan-2-yl)-1,2-dihydrophthalazin-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of reduced analogs with hydrogen replacing the fluorine atom.

    Substitution: Formation of substituted derivatives with various functional groups replacing the fluorine atom.

Scientific Research Applications

6-Fluoro-2-(propan-2-yl)-1,2-dihydrophthalazin-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the development of advanced materials with unique properties, such as increased thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 6-Fluoro-2-(propan-2-yl)-1,2-dihydrophthalazin-1-one involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong interactions with biological molecules, such as enzymes and receptors. This can lead to inhibition or activation of specific pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

2-(Propan-2-yl)-1,2-dihydrophthalazin-1-one (Parent Compound)

Key Differences :

  • Substituents : Lacks the fluorine atom at position 6.
  • Molecular Weight : 206.23 g/mol (vs. 224.22 g/mol for the fluorinated derivative).

Applications : The parent compound serves as a precursor for fluorinated analogs. Fluorination at position 6, as in the target compound, may improve pharmacokinetic properties, such as membrane permeability or resistance to oxidative metabolism .

6,7-Dimethoxy-1,2-dihydrophthalazin-1-one

Key Differences :

  • Substituents : Methoxy groups at positions 6 and 7 instead of fluorine and isopropyl.
  • Molecular Weight : 206.20 g/mol (C${10}$H${10}$N$2$O$3$) .
  • Physicochemical Properties : Methoxy groups are bulkier and electron-donating, which may reduce solubility in polar solvents compared to the fluorine-substituted analog.

Research Findings: Methoxy-substituted phthalazinones are often explored for their antioxidant or enzyme inhibitory activities. The fluorine-isopropyl combination in the target compound may offer distinct steric and electronic profiles for targeting specific enzymes or receptors .

4-{4-[Hydroxy(2-methylcyclopropyl)methyl]-phenyl}-1,2-dihydrophthalazin-1-one

Key Differences :

  • Substituents : A hydroxy-(2-methylcyclopropyl)methylphenyl group replaces the fluorine and isopropyl moieties.
  • Stereochemical Complexity : Synthesized as a diastereomer mixture, suggesting conformational flexibility that the rigid fluorine-isopropyl combination lacks .

Applications: This compound was developed as a PARP1 inhibitor, highlighting the phthalazinone scaffold’s versatility in drug discovery. The fluorine-isopropyl substitution in the target compound might enhance selectivity for other therapeutic targets due to reduced steric hindrance .

6-Fluoro-2-(oxiran-2-yl)chroman

Key Differences :

  • Core Structure: Chroman (benzodioxane) vs. phthalazinone.
  • Substituents : An oxiran-2-yl (epoxide) group instead of isopropyl.

Applications: Used as an intermediate in Nebivolol synthesis. The shared fluorine substitution suggests a role in stabilizing reactive intermediates or modulating electronic properties during synthesis. However, the phthalazinone core may offer distinct hydrogen-bonding capabilities critical for binding to biological targets .

Fluorinated Benzodiazepine Derivatives (e.g., 7-Chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one)

Key Differences :

  • Core Structure: Benzodiazepine vs. phthalazinone.
  • Substituents: Fluorine at a phenyl ring (vs. phthalazinone core).

Research Insights: Fluorine in benzodiazepines enhances binding affinity to GABA receptors. In the target compound, fluorine’s position on the phthalazinone core may similarly optimize interactions with enzymes or receptors, though mechanistic studies are needed .

Data Table: Comparative Analysis of Key Compounds

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Applications/Findings
6-Fluoro-2-(propan-2-yl)-1,2-dihydrophthalazin-1-one Phthalazinone 6-F, 2-isopropyl 224.22 Pharmaceutical intermediate
2-(Propan-2-yl)-1,2-dihydrophthalazin-1-one Phthalazinone None at position 6 206.23 Precursor for fluorinated analogs
6,7-Dimethoxy-1,2-dihydrophthalazin-1-one Phthalazinone 6,7-OCH3 206.20 Antioxidant/enzyme inhibition
4-{4-[Hydroxy(2-methylcyclopropyl)methyl]-phenyl}-1,2-dihydrophthalazin-1-one Phthalazinone Complex phenyl substituent ~350 (estimated) PARP1 inhibitor
6-Fluoro-2-(oxiran-2-yl)chroman Chroman 6-F, 2-oxiranyl ~208 (estimated) Nebivolol intermediate

Biological Activity

6-Fluoro-2-(propan-2-yl)-1,2-dihydrophthalazin-1-one is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a phthalazinone core, which is known for its diverse pharmacological properties. The presence of a fluorine atom and an isopropyl group enhances its chemical reactivity and biological interactions.

The molecular formula of 6-Fluoro-2-(propan-2-yl)-1,2-dihydrophthalazin-1-one is C11H12FN2OC_{11}H_{12}FN_2O, with a molecular weight of approximately 206.21 g/mol. Its structure can be represented as follows:

PropertyValue
Molecular FormulaC11H12FN2O
Molecular Weight206.21 g/mol
IUPAC Name6-Fluoro-2-(propan-2-yl)-1,2-dihydrophthalazin-1-one
InChI KeyInChI=1S/C11H12FN2O/c1-7(2)10(14)9(13)8(3)4-5-6-12/h4-6H,7H2,1-3H3

Antimicrobial Properties

Recent studies have indicated that compounds similar to 6-Fluoro-2-(propan-2-yl)-1,2-dihydrophthalazin-1-one exhibit significant antimicrobial activity. For instance, derivatives of phthalazinones have been shown to inhibit the growth of various bacterial strains, including multidrug-resistant (MDR) organisms.

Case Study : A study published in MDPI highlighted the synthesis of novel antimicrobial agents based on phthalazine structures, demonstrating that certain derivatives possess Minimum Inhibitory Concentration (MIC) values ranging from 2–64 μg/mL against resistant strains such as MRSA and VRSA .

Anticancer Activity

The anticancer potential of phthalazinone derivatives has also been explored. Research indicates that these compounds may act by inhibiting specific enzymes involved in cancer cell proliferation.

Research Findings : A recent investigation into the biological effects of phthalazinone derivatives revealed that they could induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and death .

The mechanism by which 6-Fluoro-2-(propan-2-yl)-1,2-dihydrophthalazin-1-one exerts its biological effects is believed to involve interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes crucial for bacterial survival or cancer cell metabolism.
  • Receptor Modulation : It could also interact with specific receptors, altering their activity and leading to therapeutic effects.

Comparative Analysis

To better understand the biological activity of 6-Fluoro-2-(propan-2-yl)-1,2-dihydrophthalazin-1-one, a comparison with other related compounds is useful:

CompoundAntimicrobial ActivityAnticancer ActivityNotes
6-Fluoro-2-(propan-2-yl)-1,2-dihydrophthalazin-1-oneModerateSignificantPromising for drug development
7-DimethoxyphthalazineLowModerateLess potent than target compound
5-FluorouracilHighHighEstablished anticancer agent

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